molecular formula C17H27NO4S B2957482 N-(tert-butyl)-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide CAS No. 946314-97-2

N-(tert-butyl)-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide

Cat. No.: B2957482
CAS No.: 946314-97-2
M. Wt: 341.47
InChI Key: OOSUDWWRHXCJBV-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide is a useful research compound. Its molecular formula is C17H27NO4S and its molecular weight is 341.47. The purity is usually 95%.
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Scientific Research Applications

1. Protein Binding Studies

In research conducted by Jun et al. (1971), a fluorescent probe technique was used to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin. The fluorescent probe used was N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, which shares structural similarities with the compound . This probe's spectral properties allowed for indirect measurements of binding, highlighting the potential of similar sulfonamides in protein binding studies (Jun, Mayer, Himel, & Luzzi, 1971).

2. Chemiluminescence in Organic Chemistry

Watanabe et al. (2010) investigated the singlet oxygenation of compounds structurally related to the queried compound, leading to the formation of bicyclic dioxetanes. These dioxetanes were found to be stable and could be used in base-induced chemiluminescence, an application that could be explored with similar sulfonamides (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

3. Catalytic Applications in Fuel Desulfurization

Research by Gao et al. (2010) utilized Bronsted acidic ionic liquids for oxidative desulfurization of diesel fuel. The study highlights how structurally related sulfonamides, like the one , could potentially serve as catalysts or components in the desulfurization of fuels (Gao, Guo, Xing, Zhao, & Liu, 2010).

4. Steric Effects in Chemical Reactions

Kulhanek et al. (1999) explored the effects of tert-butyl groups in chemical compounds, providing insights into steric effects and resonance hindrance. This research can inform the understanding of how the tert-butyl group in the compound might influence its chemical behavior and reactivity (Kulhanek, Decouzon, Gal, Maria, Fiedler, Jiménez, Roux, & Exner, 1999).

5. Use in Organic Synthesis

Zhang et al. (2015) used tert-butyl phenyl sulfoxide, which is structurally related to the queried compound, as a precatalyst in organic synthesis. This highlights the potential of similar compounds in facilitating organic reactions, particularly in the generation of certain types of coupling products (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Properties

IUPAC Name

N-tert-butyl-3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S/c1-16(2,3)18-23(19,20)11-7-10-21-14-9-6-8-13-12-17(4,5)22-15(13)14/h6,8-9,18H,7,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSUDWWRHXCJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.